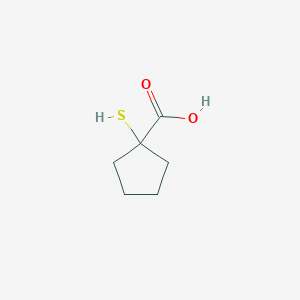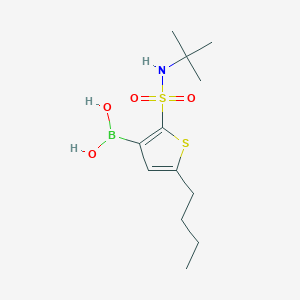
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a butyl group, a tert-butylaminosulfonyl group, and a boronic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the borylation of a thiophene derivative using a boron reagent under palladium-catalyzed conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include THF, DMF, and toluene.
Major Products
Coupling Products: Resulting from Suzuki–Miyaura reactions.
Oxidized Products: Such as alcohols or ketones from oxidation reactions.
Substituted Thiophenes: From electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Material Science:
Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Wirkmechanismus
The primary mechanism of action for (5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki–Miyaura coupling reactions.
2-Thiopheneboronic Acid: A simpler thiophene-based boronic acid.
4-Butylphenylboronic Acid: A boronic acid with a butyl group on a phenyl ring.
Uniqueness
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid is unique due to the presence of both a butyl group and a tert-butylaminosulfonyl group on the thiophene ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these functional groups are advantageous.
Eigenschaften
CAS-Nummer |
163520-15-8 |
|---|---|
Molekularformel |
C12H22BNO4S2 |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
[5-butyl-2-(tert-butylsulfamoyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C12H22BNO4S2/c1-5-6-7-9-8-10(13(15)16)11(19-9)20(17,18)14-12(2,3)4/h8,14-16H,5-7H2,1-4H3 |
InChI-Schlüssel |
QRYOHDBVTYRLGU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(SC(=C1)CCCC)S(=O)(=O)NC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
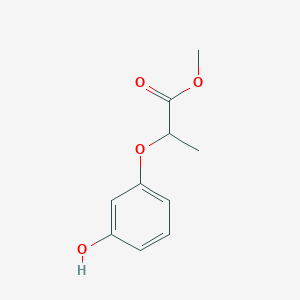
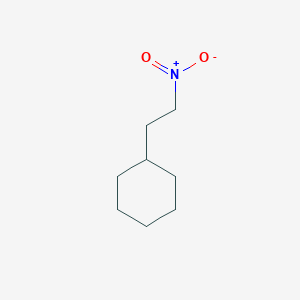
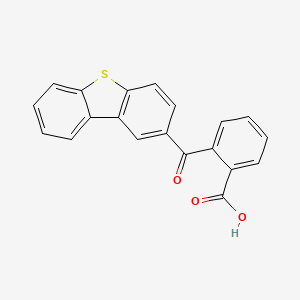

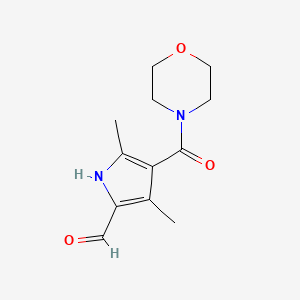
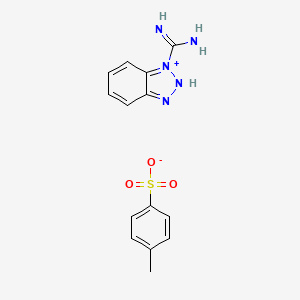
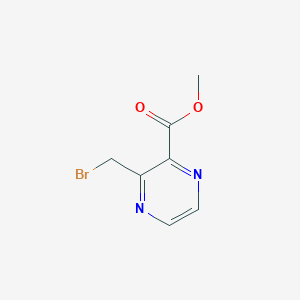

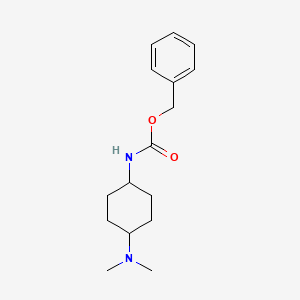
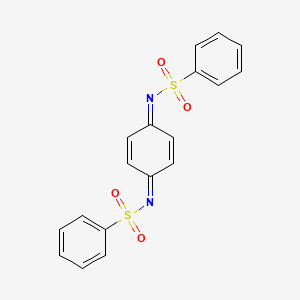

![4-(6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B8733470.png)
